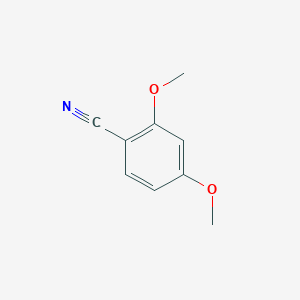

![molecular formula C12H15N3O2 B173748 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester CAS No. 173898-20-9](/img/structure/B173748.png)

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

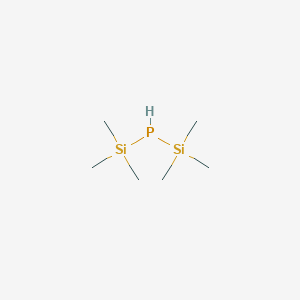

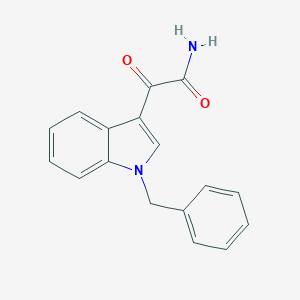

“1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester” is a chemical compound that has been studied for its potential applications in medical and pharmaceutical research . It has been used as a scaffold for the development of inhibitors for human neutrophil elastase (HNE), a potent serine protease . This compound has also shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .

Synthesis Analysis

The synthesis of this compound involves the creation of a pyrrolo[2,3-b]pyridine scaffold . The process assesses how a shift of the nitrogen from position 2 to position 7 influences activity . The majority of new compounds synthesized were effective HNE inhibitors .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolo[2,3-b]pyridine scaffold . Molecular modeling of compounds differing in the position of heteroatom(s) in the bicyclic moiety and in the oxadiazole ring demonstrated that the calculated geometries of enzyme-inhibitor complexes were in agreement with the observed biological activities .Chemical Reactions Analysis

The chemical reactions involving this compound primarily focus on its interactions with enzymes such as HNE and FGFRs . For instance, it has been found to inhibit HNE effectively .Applications De Recherche Scientifique

Novel Synthetic Routes and Derivatives

- Synthesis Techniques : Research by Brodrick and Wibberley (1975) demonstrates a novel synthetic route for creating a variety of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles, leading to the production of 1H-pyrrolo[2,3-b]pyridines (Brodrick & Wibberley, 1975).

- Antioxidant Activity : A study by Zaki et al. (2017) explored the synthesis of derivatives of this compound, highlighting their remarkable antioxidant activity (Zaki et al., 2017).

Applications in Chemical Synthesis and Biology

- Combinatorial Chemistry : Volochnyuk et al. (2010) developed a library of fused pyridine-4-carboxylic acids, including compounds related to 1H-pyrrolo[2,3-b]pyridine, showing its potential in combinatorial transformations (Volochnyuk et al., 2010).

- Biocatalytic Methods : Research by Gill and Patel (2006) describes an efficient biocatalytic method for converting related compounds into critical intermediates in the synthesis of pharmaceuticals (Gill & Patel, 2006).

Pharmaceutical and Medicinal Research

- Antibacterial Activity : Toja et al. (1986) synthesized a series of derivatives showing in vitro antibacterial activity, indicating potential medical applications (Toja et al., 1986).

- Antiviral Activity : Ivashchenko et al. (2014) investigated the antiviral activities of related compounds, particularly against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza (Ivashchenko et al., 2014).

Further Chemical Research

- Heterocyclic Chemistry : Bialy and Gouda (2011) used cyanoacetamide in heterocyclic chemistry to synthesize derivatives with potential antitumor and antioxidant activities (Bialy & Gouda, 2011).

- Synthetic Approaches : Alizadeh, Hosseinpour, and Rostamnia (2008) reported a direct synthetic entry to related 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives, indicating the compound's importance in innovative synthetic methodologies (Alizadeh, Hosseinpour, & Rostamnia, 2008).

Orientations Futures

The compound and its derivatives have shown promise in medical and pharmaceutical research, particularly in the development of novel and selective inhibitors for the treatment of inflammatory diseases and various types of tumors . Future research may focus on further optimizing these compounds and exploring their potential therapeutic applications .

Propriétés

IUPAC Name |

tert-butyl 4-aminopyrrolo[2,3-b]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBSQUGWTCZTRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Hydroxyamino)iminomethyl]-benzoic acid](/img/structure/B173670.png)

![10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B173681.png)

![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)